2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid

medicinal chemistry scaffold selection regioisomer comparison

PROTAC and DEL researchers require scaffolds enabling sequential orthogonal derivatization without intramolecular cross-reactivity. This 2-aminonicotinic acid derivative solves this with spatially decoupled handles: the 3-COOH for E3 ligase coupling, and the terminal alkyne for CuAAC with azide-functionalized target ligands. • Orthogonal bifunctional architecture with four rotatable bonds enables clean sequential conjugation • Racemic mixture (one undefined stereocenter)-screen racemate, resolve for stereospecific SAR • Ortho amino-carboxyl motif supports bidentate metal coordination (Zn²⁺, Mg²⁺, Fe²⁺) for metalloenzyme inhibitor design • Favorable drug-like properties: MW 204.22, XLogP3 2.3, TPSA 62.2 Ų

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13256751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(CC#C)NC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-3-5-8(2)13-10-9(11(14)15)6-4-7-12-10/h1,4,6-8H,5H2,2H3,(H,12,13)(H,14,15)
InChIKeyOQMKWZYIHHWCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic Acid – Click-Functionalized Nicotinic Acid Scaffold


2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid (CAS 1600452-17-2; molecular formula C11H12N2O2; MW 204.22 g/mol) is a bifunctional pyridine-3-carboxylic acid (nicotinic acid) derivative bearing a pent-4-yn-2-ylamino substituent at the 2-position [1]. Distinguished from the canonical nicotinic acid core by its terminal alkyne-bearing chiral side chain, this compound presents as a racemic mixture with one undefined stereocenter, a calculated XLogP3 of 2.3, and a topological polar surface area (TPSA) of 62.2 Ų, placing it within favorable property space for membrane permeability while offering a modular handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [2].

Why This Scaffold Cannot Be Replaced by Positional Isomers or Simpler Analogs


Substituting this compound with a positional isomer—such as the 4-carboxylic acid regioisomer or the 6-amino variant—fundamentally alters hydrogen-bonding geometry, metal-chelation capacity, and the spatial relationship between the alkyne handle and the carboxylic acid terminus. The 2-amino-3-carboxylic acid arrangement enables intramolecular hydrogen bonding between the amino NH and the adjacent carboxyl group, which is absent in 4- or 6-substituted regioisomers . This intramolecular interaction modulates the compound's solution-phase conformation and influences the presentation of the terminal alkyne in bioconjugation reactions, making direct interchange among positional isomers without re-optimization of click-chemistry conditions or binding assays scientifically unjustified.

Quantitative Differentiation from Closest Comparators


Regioisomeric Impact on Hydrogen-Bond Topology and Metal Chelation

The target compound positions the carboxylic acid at the pyridine 3-position and the amino group at the 2-position, yielding two hydrogen-bond donors (carboxylic acid OH + amino NH) arranged in an ortho relationship. In contrast, the 2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid regioisomer places the carboxyl group para to the ring nitrogen, altering the distance and angle between H-bond donor vectors . The 6-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid variant retains the 3-carboxylic acid but shifts the amino substituent to the 6-position (para to the ring nitrogen), eliminating the ortho amino-carboxyl interaction . This ortho arrangement in the target compound is structurally analogous to 2-aminonicotinic acid, which exhibits a predicted carboxylic acid pKa of 2.94 ± 0.10 and is known to form intramolecular hydrogen bonds that stabilize distinct conformations relative to its 4- and 6-amino counterparts .

medicinal chemistry scaffold selection regioisomer comparison hydrogen bonding

Chiral Side Chain vs. Achiral Propargyl Scaffolds

The target compound incorporates a pent-4-yn-2-yl side chain containing an sp³-hybridized chiral carbon at the benzylic position (C-2 of the side chain), whereas most commercially available alkyne-functionalized pyridine carboxylic acid building blocks employ the achiral prop-2-yn-1-yl (propargyl) group . The propargyl analog 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (MW 176.17 g/mol, C9H8N2O2) has no stereocenter, a molecular weight 28.05 Da lower, and a reduced rotatable bond count, yielding a simpler and more synthetically accessible but stereochemically silent scaffold . Even among pent-4-yn-2-yl-substituted analogs, the substitution position on the pyridine ring critically differentiates compounds: 4-methyl-6-[(pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid (MW 218.25, C12H14N2O2) carries an additional methyl substituent and a 2-carboxylic acid, with a calculated logP of 1.98—0.32 log units lower than the target compound's XLogP3 of 2.3—indicating meaningful lipophilicity divergence despite shared side-chain topology [1][2].

asymmetric synthesis chiral building blocks structure-activity relationship click chemistry

Terminal Alkyne Compatibility for PROTAC and Bioconjugate Design

The target compound contains a sterically accessible terminal alkyne that enables CuAAC with azide-bearing partners [1]. Among isomeric pent-4-yn-2-yl-substituted pyridine carboxylic acids, the alkyne placement relative to the carboxylate group dictates which face of the molecule is presented for conjugation. The target compound's 2-amino-3-carboxylic acid scaffold orients the alkyne away from the carboxylate group, whereas 6-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid presents the alkyne in closer spatial proximity to the carboxylate, potentially leading to steric interference during on-resin or protein-surface conjugation . The compound 6-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid (C11H12N2O2), while sharing the same molecular formula, places the alkyne at the terminal carbon with a different branching pattern, altering the trajectory and rotational freedom of the alkyne moiety . These geometric differences translate into distinct second-order rate constants for CuAAC reactions in structure-specific contexts, making direct substitution without re-optimization of bioconjugation protocols inefficient.

click chemistry CuAAC PROTAC design bioconjugation chemical biology

Lipophilicity and Membrane Permeability vs. Fluorinated and Methyl Analogs

The target compound's computed XLogP3 of 2.3 [1] positions it within the optimal lipophilicity range (XLogP 1–3) for oral bioavailability according to standard drug-likeness filters, while being sufficiently lipophilic to facilitate passive membrane permeation. By comparison, the fluorinated analog 5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (MW 194.16 g/mol, C9H7FN2O2) introduces a strongly electron-withdrawing fluorine substituent that depresses the pKa of the carboxylic acid and reduces logP relative to the non-fluorinated scaffold, while simultaneously increasing molecular weight by incorporation of halogen . The methyl-substituted analog 4-methyl-6-[(pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid has a calculated logP of ~1.98, approximately 0.32 log units lower than the target compound, despite bearing an additional methyl group that would intuitively increase lipophilicity—this counterintuitive difference arises from the shift of the carboxylic acid to the 2-position and altered electronic distribution in the pyridine ring [2]. The 6-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid regioisomer shares the same molecular formula (C11H12N2O2, MW 204.22) and 2.3 XLogP3 but differs in amino substitution position, which affects the compound's dipole moment and hydrogen-bonding capacity without altering the gross lipophilicity value, underscoring that XLogP alone is insufficient to discriminate regioisomers.

drug-likeness lipophilicity ADME prediction lead optimization

Carboxylic Acid pKa and Ionization State: Ortho-Amino Effect

The ortho relationship between the 2-amino group and the 3-carboxylic acid in the target compound is expected to lower the carboxylic acid pKa by approximately 0.3–0.5 log units relative to para-substituted analogs, based on the well-characterized behavior of 2-aminonicotinic acid (predicted pKa = 2.94 ± 0.10; ChemAxon-calculated strongest acidic pKa = 2.57) versus 4-aminonicotinic acid and nicotinic acid itself (pKa ≈ 4.85 for the pyridinium nitrogen, ~2.0–2.5 for the carboxylic acid) [1]. The 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid regioisomer places the amino group at the 4-position, eliminating the intramolecular hydrogen bond to the carboxylate and shifting the pKa upward . The target compound's predicted pKa of 1.78 ± 0.36 for the carboxylic acid [2] is consistent with the ortho-amino acid motif and indicates that at physiological pH (7.4), the carboxylate is fully ionized while the pyridine nitrogen (predicted pKa ~3–5 for 2-aminopyridines) and secondary amino group remain predominantly deprotonated, yielding a zwitterionic character distinct from the 4-amino and 6-amino regioisomers.

physicochemical profiling pKa prediction ionization state bioavailability

Synthetic Tractability and One-Step Modular Assembly

The target compound is synthesized via direct coupling of commercially available pyridine-3-carboxylic acid (nicotinic acid) with pent-4-yn-2-amine using standard carbodiimide coupling reagents (e.g., EDCI) and triethylamine at room temperature . This one-step modular assembly contrasts with the multi-step sequences often required for fluorinated analogs such as 5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, which demands additional fluorination steps using reagents like Selectfluor and more stringent reaction control . The target compound's undefined stereocenter is supplied as a racemate, enabling rapid analogue library synthesis without enantiomeric resolution overhead, while retaining the option for chiral separation when stereospecific SAR data warrant it [1]. By comparison, the isomeric 3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid places the amino substituent at the 3-position of the pyridine ring and the carboxylic acid at the 4-position, requiring pyridine-4-carboxylic acid as starting material and yielding a scaffold with fundamentally different reactivity at the amino position due to altered electronic effects from the ring nitrogen .

synthetic chemistry building block parallel synthesis medicinal chemistry

Optimal Deployment Scenarios Based on Quantitative Evidence


PROTAC Linker Attachment and Bifunctional Degrader Design

The spatial decoupling of the terminal alkyne click handle from the 3-carboxylic acid conjugation site, combined with the scaffold's four rotatable bonds, enables sequential orthogonal derivatization for PROTAC construction: the carboxylate can be coupled to an E3 ligase-recruiting moiety while the alkyne undergoes CuAAC with an azide-functionalized target-protein ligand. This architecture avoids intramolecular cross-reactivity that can plague PROTACs built on regioisomeric scaffolds where the alkyne and carboxylate are in closer spatial proximity [1].

Fragment-Based Drug Discovery and DEL Synthesis

The compound's low molecular weight (204.22 Da), favorable XLogP3 (2.3), and 3-carboxylic acid attachment point make it an ideal fragment for DEL construction: the acid serves as the DNA-attachment handle while the alkyne provides a secondary diversification point for parallel library synthesis. The ortho amino-carboxyl geometry distinguishes this fragment from 4- and 6-regioisomeric alternatives by presenting a unique three-dimensional pharmacophore to protein targets [2].

Metal-Chelating Inhibitor Scaffolds for Dinuclear Metalloenzymes

The ortho amino-carboxyl chelating motif, analogous to the metal-coordination geometry of 2-aminonicotinic acid, supports bidentate coordination to divalent metal ions (Zn²⁺, Mg²⁺, Fe²⁺). This chelation mode is structurally precluded in 4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid (amino at 4-position, no ortho relationship to carboxyl) and in 6-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid (amino para to ring nitrogen), making the target compound uniquely suited for inhibitor design against metalloenzymes with dinuclear active sites that accommodate the 2-aminonicotinate binding mode .

Enantioselective Probe Development via Chiral Resolution

The presence of one undefined stereocenter in the pent-4-yn-2-yl side chain enables procurement of the racemate for initial screening, followed by chiral chromatographic resolution to isolate enantiopure material for stereospecific SAR studies. This capability is entirely absent in propargyl-substituted analogs (e.g., 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid), which are achiral and cannot support enantioselective target engagement studies [3].

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